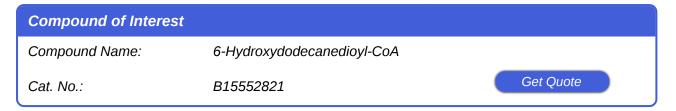


An In-depth Technical Guide to the Structural Characterization of 6-Hydroxydodecanedioyl-CoA

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the structural characterization of **6-Hydroxydodecanedioyl-CoA**, a dicarboxylic acyl-CoA. While specific experimental data for this molecule is not extensively available in public literature, this guide outlines the established methodologies and expected analytical outcomes based on the well-documented characterization of analogous long-chain and hydroxy-substituted acyl-CoA esters. The protocols and data presented herein are intended to serve as a foundational resource for researchers undertaking the synthesis, isolation, and structural elucidation of **6-Hydroxydodecanedioyl-CoA** and similar metabolites.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of complex lipids. Their structural characterization is crucial for understanding their biochemical functions and for the development of therapeutics targeting metabolic disorders. **6-**

Hydroxydodecanedioyl-CoA is a hydroxylated, medium-chain dicarboxylic acyl-CoA. Its structure suggests potential roles in omega-oxidation of fatty acids or as an intermediate in specific metabolic pathways. This guide details the necessary experimental workflows and analytical techniques required for its definitive structural elucidation.



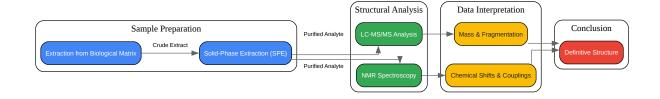
Predicted Molecular and Chemical Properties

Based on its name and the known structure of Coenzyme A, the fundamental properties of **6-Hydroxydodecanedioyl-CoA** can be predicted.

Property	Predicted Value
Molecular Formula	C33H56N7O19P3S
Monoisotopic Mass	963.2565 g/mol
IUPAC Name	S-acetyldihydrolipoamide-S-(6- hydroxydodecanedioyl) Coenzyme A
Key Structural Features	- A 12-carbon dicarboxylic acyl chain A hydroxyl group at the C6 position A thioester linkage to Coenzyme A.

Experimental Workflow for Structural Characterization

The comprehensive structural characterization of **6-Hydroxydodecanedioyl-CoA** necessitates a multi-faceted analytical approach, commencing with extraction and purification, followed by mass spectrometry and nuclear magnetic resonance spectroscopy.



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Figure 1: Experimental workflow for the structural characterization.



Detailed Experimental Protocols Extraction and Purification of Acyl-CoAs

The following protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues or cells.[1][2][3][4]

Materials:

- Homogenization Buffer: 100 mM KH₂PO₄, pH 7.2
- Organic Solvent Mixture: Acetonitrile/Isopropanol (3:1, v/v)
- Solid-Phase Extraction (SPE) Cartridges: C18 or anion exchange
- Elution Solvents for SPE

Protocol:

- Homogenization: Homogenize the biological sample in ice-cold homogenization buffer.
- Protein Precipitation: Add the organic solvent mixture to the homogenate to precipitate proteins.
- Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris and precipitated proteins.
- Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
- Solid-Phase Extraction (SPE):
 - Condition the SPE cartridge according to the manufacturer's instructions.
 - Load the supernatant onto the cartridge.
 - Wash the cartridge to remove interfering substances.
 - Elute the acyl-CoAs using an appropriate solvent (e.g., methanol with a small percentage of ammonium hydroxide).



- Solvent Evaporation: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
- Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS or NMR analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the analysis of acyl-CoAs.[5][6][7][8]

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Reversed-phase C18 column
- Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF)

LC Conditions:

- Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate
- Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid
- Gradient: A suitable gradient from low to high organic phase to elute the analyte.
- Flow Rate: 0.2-0.5 mL/min

MS/MS Detection (Positive Ion Mode):

- Precursor Ion Scan: Scan for precursor ions that produce a characteristic fragment ion of Coenzyme A (e.g., m/z 428.11).
- Product Ion Scan: Select the predicted parent ion of 6-Hydroxydodecanedioyl-CoA (e.g., [M+H]+) and fragment it to observe the product ions.



 Neutral Loss Scan: Scan for the neutral loss of the 5'-ADP moiety (507.02 Da) which is characteristic of acyl-CoAs.[7]

Expected MS/MS Fragmentation:

Precursor Ion ([M+H]+)	Predicted Fragment Ion (m/z)	Identity of Fragment
964.26	507.02	Neutral loss of the acyl chain
964.26	428.11	Adenosine diphosphate (ADP) fragment
964.26	348.07	3'-phospho-ADP fragment
964.26	261.09	Acyl chain attached to the pantetheine phosphate moiety

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[9][10][11][12][13]

Instrumentation:

- High-field NMR spectrometer (≥500 MHz)
- · Cryoprobe for enhanced sensitivity

Sample Preparation:

 Dissolve the purified 6-Hydroxydodecanedioyl-CoA in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

Experiments:

- ¹H NMR: To identify the chemical environment of all protons.
- 13C NMR: To identify the chemical environment of all carbon atoms.



- COSY (Correlation Spectroscopy): To identify proton-proton couplings.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.

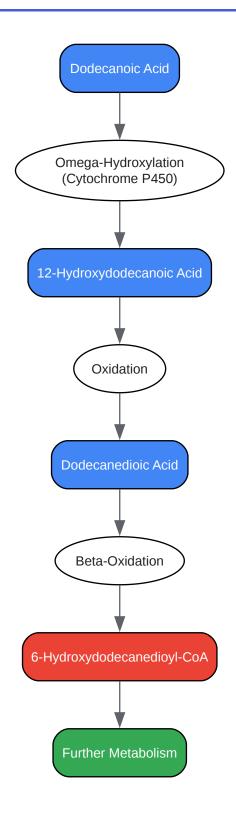
Predicted ¹H NMR Chemical Shifts:

Proton(s)	Predicted Chemical Shift (ppm)	Multiplicity
Methylene protons (-(CH ₂)n-)	1.2 - 1.7	Multiplet
Methylene α to thioester (C2)	~2.8	Triplet
Methylene α to carboxyl (C11)	~2.3	Triplet
Methine proton at hydroxyl group (C6-H)	3.6 - 4.0	Multiplet
Protons of the pantetheine moiety	2.4 - 4.1	Multiplets
Protons of the ribose moiety	4.1 - 6.1	Multiplets
Adenine protons	8.1, 8.4	Singlets

Signaling and Metabolic Pathway Involvement

While the precise metabolic role of **6-Hydroxydodecanedioyl-CoA** is not definitively established, its structure suggests involvement in fatty acid omega-oxidation.





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Figure 2: Hypothetical metabolic pathway involving 6-Hydroxydodecanedioyl-CoA.

Conclusion



The structural characterization of **6-Hydroxydodecanedioyl-CoA** is achievable through a systematic application of modern analytical techniques. This guide provides the foundational protocols and expected data for researchers to successfully identify and characterize this and other novel acyl-CoA molecules. The combination of high-resolution mass spectrometry and multinuclear NMR spectroscopy will be paramount in providing an unambiguous structural assignment, which is the first step towards understanding its biological significance.

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